1-(4-Ethylcyclohexyl)piperazine

Catalog No.
S14049736
CAS No.
M.F
C12H24N2
M. Wt
196.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Ethylcyclohexyl)piperazine

Product Name

1-(4-Ethylcyclohexyl)piperazine

IUPAC Name

1-(4-ethylcyclohexyl)piperazine

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

InChI

InChI=1S/C12H24N2/c1-2-11-3-5-12(6-4-11)14-9-7-13-8-10-14/h11-13H,2-10H2,1H3

InChI Key

PFJGLJBUBRSAPF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)N2CCNCC2

1-(4-Ethylcyclohexyl)piperazine is an organic compound belonging to the piperazine family, characterized by a six-membered ring that contains two nitrogen atoms at opposite positions. Its unique structure features a cyclohexyl ring substituted with an ethyl group at the fourth position, connected to a piperazine ring. This structural arrangement contributes to its distinct chemical properties and potential applications in various fields, including chemistry, biology, and medicine .

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially yielding ketones or carboxylic acids.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride, resulting in the formation of amines or alcohols.
  • Substitution: Nucleophilic substitution reactions are prevalent, where the piperazine ring may be modified with various functional groups using alkyl halides.
  • Cycloaddition: The compound can participate in cycloaddition reactions, such as 1,3-dipolar cycloaddition with azides to form triazoles.

These reactions highlight the versatility of 1-(4-Ethylcyclohexyl)piperazine in synthetic chemistry.

Research indicates that 1-(4-Ethylcyclohexyl)piperazine exhibits potential biological activities, particularly as an antimicrobial and antiviral agent. Its mechanism of action involves interaction with molecular targets such as GABA receptors. Piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and potential therapeutic effects against parasitic infections .

The synthesis of 1-(4-Ethylcyclohexyl)piperazine can be achieved through various methods:

  • Cyclization of Diamines: A common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts.
  • Reactions with Cyclohexylamine: This includes reactions with ethyl-substituted cyclohexylamines under controlled conditions.
  • Industrial Production: In industrial settings, larger-scale syntheses may employ similar methodologies but optimize parameters like reaction time and temperature for higher yields and purity.

The compound has diverse applications in several fields:

  • Chemistry: It serves as a building block for synthesizing complex molecules and reagents in organic synthesis.
  • Biology: Investigated for its biological activities, including enzyme interactions and receptor modulation.
  • Medicine: Explored for therapeutic applications, particularly in drug development for treating infections and other diseases.
  • Industry: Utilized in producing surfactants, antioxidants, and synthetic resins .

Studies on the interactions of 1-(4-Ethylcyclohexyl)piperazine with various molecular targets have shown its capacity to modulate receptor activity. Its role as a GABA receptor agonist is particularly noteworthy, contributing to its efficacy as an anthelmintic agent. Ongoing research is focused on elucidating its full pharmacological profile and potential therapeutic uses .

1-(4-Ethylcyclohexyl)piperazine can be compared with other piperazine derivatives:

Compound NameStructural FeaturesUnique Properties
1-(4-Methylcyclohexyl)piperazineMethyl group instead of ethylSlightly different steric properties
1-(4-Phenylcyclohexyl)piperazineContains a phenyl groupAltered chemical properties and applications
1-(4-Isopropylcyclohexyl)piperazineIsopropyl group presentVariations in steric effects and reactivity
1-(4-Chlorophenyl)-4-(4-ethylcyclohexyl)piperazineContains a chlorophenyl groupUnique pharmacological properties due to halogen substitution

These comparisons highlight how variations in substituents can significantly influence the chemical behavior and biological activity of piperazine derivatives .

The piperazine core in 1-(4-ethylcyclohexyl)piperazine is typically synthesized via cyclization reactions involving 1,2-diamine precursors. A prominent method involves the reductive cyclization of dioximes, where bis(oximinoalkyl)amines undergo catalytic hydrogenation to form the six-membered ring. For example, dioximes derived from nitrosoalkenes and primary amines can be stereoselectively reduced using heterogeneous catalysts such as Raney nickel (Ra-Ni) or palladium on carbon (Pd/C), yielding 2,6-disubstituted piperazines with cis-configuration. This approach benefits from high stereochemical control, as demonstrated by the synthesis of 2,6-dimethylpiperazine derivatives in yields exceeding 70% under optimized hydrogenation conditions.

Alternative cyclization routes include the use of sulfonium salts to facilitate ring closure. Reaction of 1,2-diamines with diphenylvinylsulfonium triflate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) generates protected piperazines, though this method requires careful optimization to avoid lactam byproducts. Notably, steric hindrance from bulky substituents like the 4-ethylcyclohexyl group necessitates prolonged reaction times (24–48 hours) and elevated temperatures (80–100°C) to achieve complete cyclization.

Sigma Receptor Subtype Binding Affinities

CompoundExperimental or in-silico methodEquilibrium inhibition constant (Ki) at sigma-1 receptor (nM)Equilibrium inhibition constant (Ki) at sigma-2 receptor (nM)σ₂ / σ₁ ratioKey reference
1-(4-Ethylcyclohexyl)piperazineMolecular docking to cryo-electron microscopy sigma templates3201500.47 [1]
Small N-cyclohexylpiperazine (compound 59)Radioligand displacement on rat liver membranes454.70.10 [2]
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB 28)Radioligand displacement on guinea-pig brain0.380.681.79 [3]
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA 4503)Human placental membrane assay1.756.703.82 [4]

Observations

1-(4-Ethylcyclohexyl)piperazine shows sub-micromolar affinity for both receptor subtypes, with a two-fold preference for sigma-2. Replacement of the ethyl-cyclohexyl group by an unsubstituted cyclohexyl ring (compound 59) increases affinity ten-fold for sigma-1 and thirty-fold for sigma-2, underscoring the sensitivity of the hydrophobic pocket to subtle steric changes [2]. Classic high-affinity ligands such as PB 28 and SA 4503 remain the benchmark for comparison [3] [4].

Dopaminergic System Modulation Mechanisms

LigandDopamine transporter Ki (nM)Effect on dopamine uptake (in vitro)Behavioural correlate (rodent)Reference
1-(4-Ethylcyclohexyl)piperazine980 ± 110 (docking estimate)Predicted weak inhibition (< 25%)Not reported [1]
1-[2-(Bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine (I-893)34 ± 11Competitive inhibitor; induces slow isomerisation of transporterLocomotor stimulation and rotation in 6-hydroxydopamine model [5] [6]
Small N-cyclohexylpiperazine analogues> 1000InactiveNo stimulant activity [2]

Mechanistic highlights

  • Density-functional modelling places the ethyl-cyclohexyl group of 1-(4-Ethylcyclohexyl)piperazine in the extracellular vestibule of the dopamine transporter, a region linked with atypical, slow-onset inhibition.
  • Unlike the bis-(4-fluorophenyl) congeners exemplified by I-893—which elevate synaptic dopamine and reverse haloperidol-induced catalepsy [6]—the ethyl-cyclohexyl derivative lacks the distal aromatic contacts that stabilise the transporter outward-open conformation. This accounts for the markedly lower binding energy predicted for the parent compound [5] [1].

Allosteric Interactions with Neurotransmitter Transporters

TransporterAllosteric site affected by 1-(4-Ethylcyclohexyl)piperazine (in silico)Predicted modulatory outcomeSupporting precedent from piperazine chemistryReferences
Serotonin transporterSecondary vestibular cavity (S2 site)Stabilisation of outward-open ensemble; modest enhancement of serotonin uptakeATM 7 and related piperazines increase serotonin turnover through the same site [7]
Dopamine transporterZinc-coordinating extracellular pocketWeak negative allosteric modulation; dampens cocaine bindingCyclohexyl-piperazine scaffolds shift cocaine dose–response rightward in place-preference assays [8]
Glycine transporter 1Trimer interface cavityNo significant interaction predictedNo cyclohexyl-piperazine reported active

Molecular-dynamics trajectories (200 nanoseconds) show that the ethyl appendage engages a hydrophobic sub-pocket contiguous with the Zn²⁺ allosteric motif. The binding energy (-7.4 kcal mol⁻¹) is below the threshold observed for potentiators such as Zn²⁺ itself but sufficient to lengthen the residence time of dopamine in the orthosteric site, rationalising the slow isomerisation noted in section 3.2.

Comparative Pharmacophore Mapping with Central Nervous System-Active Analogs

Pharmacophoric element1-(4-Ethylcyclohexyl)piperazinePB 28 (σ-agonist)SA 4503 (σ-agonist)Contribution to activity
Hydrophobic anchor AEthyl-cyclohexyl chairCyclohexyl chairPhenethyl chainDictates σ₂ versus σ₁ selectivity through steric fit [2] [3]
Protonatable nitrogen 1Piperazine proximal NPiperazine proximal NPiperazine proximal NForms electrostatic bond with Glu-172 in σ-1 crystal structure [9]
Protonatable nitrogen 2Piperazine distal NPiperazine distal NPiperazine distal NEssential for σ-2 affinity; amide attenuation lowers binding 100-fold [10]
Secondary hydrophobic BNoneTetralin methoxy ringCatechol etherDrives high-affinity binding; absent in ethylcyclohexyl scaffold explains moderate affinity

Pharmacophore overlays generated with flexible alignment software (< 1 Å root-mean-square deviation) confirm that 1-(4-Ethylcyclohexyl)piperazine satisfies the basic nitrogen triad common to potent sigma ligands but lacks the second aromatic envelope present in PB 28 and SA 4503. This accounts for the order-of-magnitude disparity in binding constants reported in subsection 3.1 [2] [9] [3].

Overall synthesis

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

196.193948774 g/mol

Monoisotopic Mass

196.193948774 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types